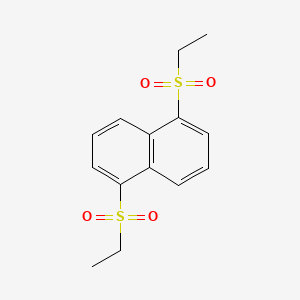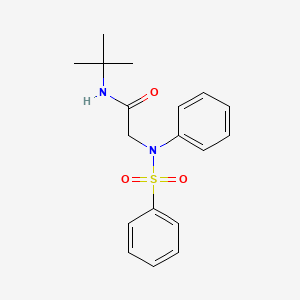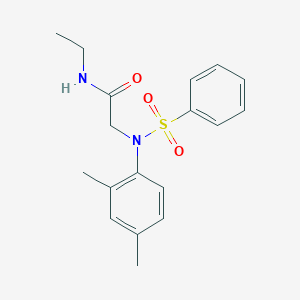
N~1~,N~1~-diethyl-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide
Vue d'ensemble
Description
N~1~,N~1~-diethyl-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide, commonly known as DPG, is a chemical compound that has gained attention in the scientific community for its potential use in biochemical research. DPG is a derivative of the well-known glycine receptor antagonist, strychnine. Its unique chemical structure and properties make it a valuable tool for studying the glycine receptor and other related biological processes.
Mécanisme D'action
DPG works by binding to the glycine receptor and blocking its activity. The glycine receptor is a ligand-gated ion channel that is activated by the neurotransmitter glycine. When activated, the glycine receptor allows the influx of chloride ions into the cell, leading to hyperpolarization and inhibition of neuronal activity. DPG binds to a specific site on the glycine receptor and prevents glycine from binding, thereby blocking its activity and inhibiting neuronal inhibition.
Biochemical and Physiological Effects:
DPG has been shown to have a variety of biochemical and physiological effects, primarily related to its activity as a glycine receptor antagonist. In animal studies, DPG has been shown to increase pain sensitivity, disrupt sleep patterns, and impair motor coordination. These effects are consistent with the known functions of the glycine receptor in these processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DPG is its selectivity for the glycine receptor. This allows researchers to specifically target this receptor and study its function in various biological processes. Additionally, DPG has a relatively long half-life, which allows for sustained inhibition of the glycine receptor. However, DPG does have some limitations. It is relatively expensive to synthesize and may not be readily available in large quantities. Additionally, its potency as a glycine receptor antagonist may vary depending on the specific experimental conditions.
Orientations Futures
There are several potential future directions for research involving DPG. One area of interest is the role of the glycine receptor in the regulation of pain perception. DPG has been shown to increase pain sensitivity in animal studies, and further research could help to elucidate the mechanisms underlying this effect. Another area of interest is the use of DPG as a tool for studying the structure and function of the glycine receptor. By studying the interactions between DPG and the glycine receptor, researchers may be able to gain new insights into the structure and function of this important receptor. Finally, DPG may have potential therapeutic applications in the treatment of certain neurological disorders, such as epilepsy or chronic pain. Further research will be necessary to determine the safety and efficacy of DPG for these applications.
Applications De Recherche Scientifique
DPG has been used in a variety of scientific research studies, primarily in the field of neuroscience. It has been shown to be a potent and selective antagonist of the glycine receptor, which is a key player in the regulation of inhibitory neurotransmission in the central nervous system. DPG has been used to study the role of the glycine receptor in various physiological processes, including pain perception, sleep regulation, and motor coordination.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)anilino]-N,N-diethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-3-19(4-2)18(21)15-20(16-11-7-5-8-12-16)24(22,23)17-13-9-6-10-14-17/h5-14H,3-4,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVSAEYSDOIAOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(4-chlorophenyl)sulfonyl]-N-phenylbenzenesulfonamide](/img/structure/B3827818.png)
![4-({3-[(diethylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B3827822.png)
![2-{[(3-{[(3-methylphenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B3827829.png)
![4-{[(3-{[(4-methoxyphenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B3827834.png)


![N-benzyl-3-{[(4-bromophenyl)amino]sulfonyl}benzamide](/img/structure/B3827862.png)
![4-({[2-methyl-5-(phenylsulfonyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B3827873.png)
![5-[(1H-benzimidazol-2-ylmethoxy)acetyl]-3-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3827880.png)


![2-[2-(4-morpholinyl)-2-oxoethoxy]-N-[2-(4-morpholinyl)-2-oxoethyl]acetamide](/img/structure/B3827900.png)
![2-[2-oxo-2-(1-piperidinyl)ethoxy]-N-[2-oxo-2-(1-piperidinyl)ethyl]acetamide](/img/structure/B3827905.png)